6-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide
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Overview
Description
6-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its broad-spectrum antiproliferative activity, making it a potential candidate for cancer treatment .
Mechanism of Action
Target of Action
It is known that similar compounds have broad-spectrum antiproliferative activity against a panel of different cancer types .
Mode of Action
Related compounds are known to exert their effects through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis .
Biochemical Pathways
It is known that similar compounds can affect various biochemical pathways, leading to a wide range of applications in medicinal chemistry .
Result of Action
A related compound has been shown to display significant activity against mycobacterium tuberculosis .
Biochemical Analysis
Biochemical Properties
6-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain enzymes, such as pantothenate synthetase, which is crucial for the biosynthesis of coenzyme A in Mycobacterium tuberculosis . The compound’s interaction with this enzyme involves binding to the active site, thereby preventing the enzyme from catalyzing its substrate. Additionally, this compound has been observed to interact with other proteins involved in cellular signaling pathways, influencing various biochemical processes.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It has been reported to exhibit antiproliferative activity against cancer cell lines by inducing cell cycle arrest and apoptosis . This compound influences cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation. Furthermore, this compound affects gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes related to cell survival and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of target enzymes, such as pantothenate synthetase, inhibiting their catalytic activity . This inhibition disrupts the biosynthesis of essential cofactors, leading to impaired cellular function. Additionally, this compound modulates the activity of transcription factors, resulting in altered gene expression patterns that promote apoptosis and inhibit cell proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in vitro.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and reduction of microbial infections . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to inhibit enzymes involved in the biosynthesis of essential cofactors, such as coenzyme A, thereby affecting cellular metabolism . Additionally, this compound influences the levels of metabolites related to energy production and redox balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells are influenced by factors such as membrane permeability and binding affinity to intracellular proteins.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the nucleus, mitochondria, or other organelles determines its interactions with biomolecules and its overall impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods are efficient for constructing the imidazo[2,1-b]thiazole scaffold . Common reagents used in these reactions include thiourea, acetone, and various substituted benzoyl bromides .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the imidazo[2,1-b]thiazole scaffold .
Scientific Research Applications
6-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antiproliferative activity against various cancer cell lines.
Medicine: Potential candidate for developing new anticancer drugs.
Industry: Used in the development of new materials with specific properties
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-6-(3,5-difluorophenyl)imidazo[2,1-b]thiazole
- 3-Methyl-6-(3,4,5-trifluorophenyl)imidazo[2,1-b]thiazole
Uniqueness
6-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide is unique due to its specific structural features and broad-spectrum antiproliferative activity. Compared to similar compounds, it has shown superior potency against certain cancer cell lines, making it a promising candidate for further research and development .
Properties
IUPAC Name |
6-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4OS/c19-14-5-3-13(4-6-14)15-10-23-16(11-25-18(23)22-15)17(24)21-9-12-2-1-7-20-8-12/h1-8,10-11H,9H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCTYEZZVGOBHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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